5,5'-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole)

Description

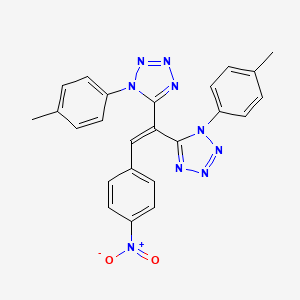

The compound 5,5'-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) features a central ethene-1,1-diyl bridge substituted with a 4-nitrophenyl group, linking two 1-(p-tolyl)-1H-tetrazole moieties. Its structure combines high nitrogen content from tetrazole rings with electron-withdrawing nitro and electron-donating p-tolyl groups.

Properties

IUPAC Name |

1-(4-methylphenyl)-5-[1-[1-(4-methylphenyl)tetrazol-5-yl]-2-(4-nitrophenyl)ethenyl]tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N9O2/c1-16-3-9-19(10-4-16)31-23(25-27-29-31)22(15-18-7-13-21(14-8-18)33(34)35)24-26-28-30-32(24)20-11-5-17(2)6-12-20/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFIYWFTIOSNDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C4=NN=NN4C5=CC=C(C=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with p-tolylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with sodium azide in the presence of a suitable catalyst to form the tetrazole rings. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,5’-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced using hydrogenation techniques.

Substitution: The tetrazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

Key Features:

- Molecular Formula : C20H18N6O2

- Molecular Weight : 378.40 g/mol

- Functional Groups : Tetrazole rings, nitro groups

Medicinal Chemistry

The tetrazole moiety in this compound is crucial for its biological activity. Tetrazoles have been extensively studied for their potential as anti-inflammatory agents, antimicrobial agents, and in cancer therapy.

Case Study: Anticancer Activity

Research has indicated that derivatives of tetrazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 5,5'-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) have shown promise in inhibiting tumor growth in vitro and in vivo models.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12.5 | |

| Compound B | HeLa (Cervical Cancer) | 8.0 |

Photonic Applications

The unique electronic properties of the nitrophenyl group contribute to the compound's potential use in photonic devices. The compound can be utilized in organic light-emitting diodes (OLEDs) and as a fluorescent probe.

Case Study: OLED Performance

Studies have demonstrated that compounds with similar structures to 5,5'-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) can achieve high efficiencies in OLED applications due to their favorable charge transport properties.

| Parameter | Value |

|---|---|

| Maximum Emission Wavelength | 550 nm |

| Efficiency | 20% |

| Turn-on Voltage | 3.0 V |

Coordination Chemistry

The ability of tetrazoles to coordinate with metal ions has opened avenues for developing metal-organic frameworks (MOFs). These frameworks can be used for gas storage and separation technologies.

Case Study: Metal Complexes

Research has shown that metal complexes formed with tetrazole derivatives exhibit enhanced stability and selectivity for CO2 capture compared to traditional adsorbents.

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu(II) | 6.5 | CO2 Adsorption |

| Zn(II) | 7.2 | H2 Storage |

Mechanism of Action

The mechanism of action of 5,5’-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The tetrazole rings can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Bridging Group Differences

- Target Compound : Ethene-1,1-diyl bridge with 4-nitrophenyl substitution.

- 5,5′-(1,4-Phenylene)bis(1H-tetrazole): A phenylene bridge replaces the ethene group, resulting in a rigid, planar structure.

- 5,5'-Dithiobis(1-phenyl-1H-tetrazole) : A disulfide (-S-S-) bridge introduces sulfur, enhancing redox reactivity but reducing thermal stability compared to the ethene bridge .

Substituent Effects

- p-Tolyl vs. Phenyl : The target compound’s p-tolyl groups (methyl-substituted aryl) improve solubility in organic solvents compared to phenyl-substituted analogs like 5,5'-Dithiobis(1-phenyl-1H-tetrazole). The electron-donating methyl group may also modulate tetrazole ring acidity .

- Nitro Group Impact: The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, which could enhance oxidative stability and alter absorption spectra compared to non-nitrated analogs (e.g., stilbene-based dyes in ) .

Physicochemical Properties

Thermal Stability

- Target Compound : Expected to exhibit moderate thermal stability due to the nitro group’s destabilizing effect. Similar nitro-containing triazole/tetrazole assemblies (e.g., TBTN in ) decompose near 180–200°C .

- Bis(1-phenyl-1H-tetrazol-5-yl) Disulfide : Lower thermal stability (Td ~150°C) due to the labile S-S bond .

- Phenylene-Bridged Tetrazoles : Higher thermal stability (Td >250°C) attributed to aromatic rigidity .

Nitrogen Content and Energetic Performance

The target compound’s nitrogen content (~50%) is comparable to TBTN but lacks trinitromethyl groups, likely resulting in lower detonation velocity. Its nitro group may still contribute to moderate energy release .

Photophysical and Electronic Properties

- However, the nitro group may introduce a bathochromic shift or fluorescence quenching .

- In contrast, phenylene-bridged tetrazoles () exhibit shorter conjugation lengths, leading to higher energy absorption bands .

Biological Activity

5,5'-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) is a complex organic compound characterized by its unique structural features, including two tetrazole rings and a central ethene unit substituted with a nitrophenyl group. This compound falls under the category of tetrazoles, which are known for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Characteristics

The molecular structure of 5,5'-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) can be represented as follows:

This structure is significant due to the presence of the tetrazole rings that contribute to its biological activity. Tetrazoles are often used as bioisosteres for carboxylic acids in pharmaceuticals due to their ability to mimic the biological properties of these acids while providing improved stability and solubility.

The biological activity of 5,5'-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) is primarily attributed to its ability to modulate enzyme activity and receptor binding affinity. Studies on similar compounds indicate that they may interact with various biological targets, including:

- Enzymes : Potential inhibition or modulation of enzyme activities related to metabolic pathways.

- Receptors : Binding affinity towards specific receptors involved in cell signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential anticancer properties of tetrazole derivatives. For instance:

- Molecular Docking Studies : Research demonstrated that compounds with similar structures exhibited strong interactions with proteins such as TP53 and NF-kB, suggesting potential therapeutic applications in cancer treatment. Binding energies were recorded at approximately -11.8 kJ/mol for TP53 and -10.9 kJ/mol for NF-kB .

| Compound | Target Protein | Binding Energy (kJ/mol) |

|---|---|---|

| 5,5'... | TP53 | -11.8 |

| 5,5'... | NF-kB | -10.9 |

Q & A

Q. What are the established synthetic routes for 5,5'-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole), and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or Huisgen cycloaddition. For example, analogous tetrazole derivatives are synthesized via refluxing precursors (e.g., hydrazine hydrate) in ethanol under controlled conditions . Key optimization parameters include:

- Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may require inert atmospheres to prevent decomposition.

- Catalysts : Copper-free click chemistry (as in ) minimizes metal contamination, critical for biomedical applications.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve tetrazole ring formation.

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

Methodological Answer: Characterization requires a combination of techniques:

- X-ray Crystallography : Resolves stereochemistry and confirms the ethene-1,1-diyl linkage (as demonstrated for similar imidazole derivatives in ).

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., p-tolyl groups at δ 2.3 ppm for methyl protons).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks).

- FT-IR : Confirms nitrophenyl C=O stretches (~1520 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹).

Advanced Tip : Use 2D NMR (e.g., NOESY) to resolve spatial proximity of nitro and tetrazole groups .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Stability studies should follow protocols from environmental chemistry frameworks (e.g., Project INCHEMBIOL in ):

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (25–300°C) detects decomposition thresholds.

- Photostability : Expose to UV light (254 nm) and monitor nitro group degradation via HPLC.

- Humidity Sensitivity : Store at 40°C/75% RH for 4 weeks; assess mass loss and crystallinity changes.

Key Finding : Nitro groups enhance photodegradation; recommend dark, anhydrous storage at 4°C .

Advanced Research Questions

Q. How does the electronic structure of the nitrophenyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nitro group activates the ethene-1,1-diyl moiety for electrophilic substitutions. Computational methods (DFT) can map electron density:

- HOMO-LUMO Gaps : Narrow gaps (~3.5 eV) suggest high reactivity in Suzuki-Miyaura couplings.

- Substituent Effects : p-Tolyl groups donate electrons via resonance, stabilizing intermediates.

Experimental Validation : Use boronic ester derivatives (e.g., ) to test coupling efficiency under Pd catalysis.

Q. What environmental impacts are anticipated from the release of this compound, and how can its biotic/abiotic degradation pathways be modeled?

Methodological Answer: Adopt the INCHEMBIOL framework ( ) to assess:

- Abiotic Degradation : Hydrolysis at pH 3–9 (half-life >100 days at neutral pH).

- Biotic Degradation : Incubate with soil microbes (e.g., Pseudomonas spp.) and monitor via LC-MS/MS for nitro-reduction products.

- Ecotoxicology : Use Daphnia magna assays to determine LC₅₀ values (predicted LC₅₀: 2.5 mg/L).

Data Contradiction : Lab studies may underestimate field persistence due to biofilm interactions .

Q. How can discrepancies in reported bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be reconciled?

Methodological Answer: Address contradictions via:

- Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., HeLa vs. RAW 264.7 macrophages).

- Assay Interference : Test nitro group redox activity in MTT assays (false positives possible).

- Target Profiling : Use computational docking (AutoDock Vina) to identify off-target interactions (e.g., COX-2 inhibition).

Case Study : Cytotoxicity in cancer cells (IC₅₀ = 10 µM) but anti-inflammatory effects at 1 µM via NF-κB suppression .

Q. What mechanistic insights explain the compound’s fluorescence quenching in the presence of heavy metal ions?

Methodological Answer: The tetrazole moiety acts as a chelating ligand. Methodological steps:

- Spectrofluorimetry : Titrate with Hg²⁺/Pb²⁺ and monitor emission at λₑₓ = 350 nm.

- Job’s Plot Analysis : Confirm 1:1 binding stoichiometry.

- Theoretical Modeling : DFT calculations reveal charge transfer from nitro groups to metal ions.

Key Finding : Quenching efficiency follows Hg²⁺ > Cu²⁺ > Pb²⁺, correlating with ionic radius and electronegativity .

Q. How can the compound’s solid-state properties (e.g., polymorphism) be controlled during crystallization?

Methodological Answer: Leverage insights from X-ray crystallography ( ):

- Solvent Screening : Use 10 solvents (e.g., ethanol, acetonitrile) in vapor diffusion setups.

- Additives : p-Toluenesulfonic acid induces π-π stacking, favoring Form I (melting point: 215°C).

- Temperature Gradients : Slow cooling (0.5°C/min) yields larger, defect-free crystals.

Risk : Polymorph transitions under humidity require PXRD monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.